molecular formula C6H13NO2 B3055330 Methyl 5-aminopentanoate CAS No. 63984-02-1

Methyl 5-aminopentanoate

Cat. No. B3055330
CAS RN: 63984-02-1
M. Wt: 131.17 g/mol
InChI Key: ULBCJDXDVAJYNI-UHFFFAOYSA-N
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Description

Methyl 5-aminopentanoate, also known as Methyl 5-Aminopentanoate Hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 . It is used as a reactant to synthesize several compounds with therapeutic potential .


Molecular Structure Analysis

Methyl 5-aminopentanoate has a molecular weight of 167.634 Da . The molecule contains a total of 21 bonds, including 8 non-Hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic ester, and 1 primary aliphatic amine .

Scientific Research Applications

properties

IUPAC Name

methyl 5-aminopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBCJDXDVAJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449954
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopentanoate

CAS RN

63984-02-1
Record name Methyl 5-aminopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-aminovaleric acid (5 g, 42.68 mmol) in MeOH (100 mL) at room temperature was added HCl conc. (37%, 16 mL). The solution was stirred for 48 h at room temperature and monitored by HPLC-MS. The resulting solution was treated with a saturated aqueous solution of NaHCO3 then the solvents were evaporated under reduced pressure. The aqueous layer was washed several times with CH2Cl2 and AcOEt. The aqueous phase was concentrated to produce a solid containing the desired product, NaCl, and NaHCO3. The solid was washed with MeOH, and the organic filtrate was concentrated to afford the title compound (36) as a white solid (7.88 g, 100%): 1H NMR: (300 MHz, CD3OD) δ 3.34 (s, 3H), 2.61 (br. s, 2H), 2.10-2.06 (m, 2H), 1.39-1.34 (m, 4H); MS (ES) m/z 132.2 (M+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methanol (15 mL) was cooled to 0° C., combined with thionyl chloride (1.25 mL, 17.1 mmol) and stirred further for 30 minutes. This reaction solution was combined with 5-amino-n-valeric acid (500 mg, 4.3 mmol) and stirred at room temperature overnight. After completion of the reaction, the mixture was concentrated under reduced pressure to obtain a residue, which was dissolved in methylene chloride (10 mL), combined with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.85 g, 6.4 mmol) and stirred overnight. The reaction solution was concentrated under reduced pressure, and the residue was subjected to a column chromatography to obtain 5-amino-n-valeric acid methyl ester (compound 102; yield: 865 mg).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
1.85 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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